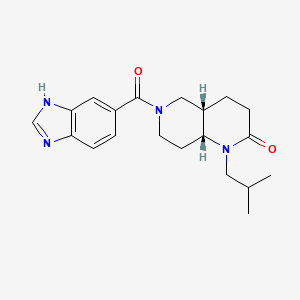![molecular formula C18H19N3O5 B5316209 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate](/img/structure/B5316209.png)
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a phenoxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-nitrobenzaldehyde and 4-phenoxybutanoic acid. These intermediates are then subjected to a series of reactions, including condensation and esterification, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include quaternary ammonium cations from oxidation, amino derivatives from reduction, and substituted phenoxybutanoates from substitution reactions.
Scientific Research Applications
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity. These interactions can result in various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Steviol Glycosides: These are glycosides of steviol and share some structural similarities with [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-17(13-14-8-10-15(11-9-14)21(23)24)20-26-18(22)7-4-12-25-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLZVCLOFBVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316131.png)
![(2E)-3-(2-Nitrophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B5316133.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)



![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B5316210.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
